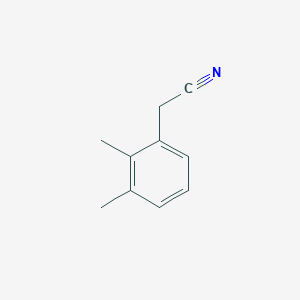

2-(2,3-Dimethylphenyl)acetonitrile

カタログ番号 B1354016

CAS番号:

76574-43-1

分子量: 145.2 g/mol

InChIキー: UMBJWBJQJMILOQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

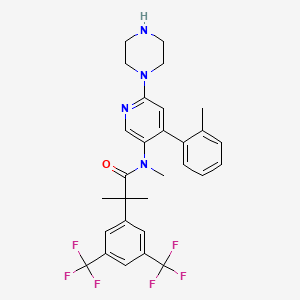

“2-(2,3-Dimethylphenyl)acetonitrile” is an organic compound with the chemical formula C10H11N . It is also known as 2,3-dimethylphenylacetonitrile .

Synthesis Analysis

The synthesis of 2-(2,3-Dimethylphenyl)acetonitrile involves several steps. One method involves the refluxing reaction of 2-[(2,3-dimethylphenyl)amino]benzoic acid (ligand) with triphenyl tin chloride and dimethyl tin dichloride salts to give the corresponding substituted tin complexes . Another method involves the use of acetonitrile as a building block in the conversion reactions .Molecular Structure Analysis

The molecular structure of 2-(2,3-Dimethylphenyl)acetonitrile consists of a nitrile group (-CN) attached to a 2,3-dimethylphenyl group . The molecular weight of the compound is 145.2 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,3-Dimethylphenyl)acetonitrile include a density of 0.98g/cm3, a boiling point of 263.334ºC at 760 mmHg, and a melting point of 51-53ºC . The compound also has a flash point of 124.603ºC .科学的研究の応用

-

Organic Synthesis

- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

- In this process, Cu (OAc) 2 is used as the catalyst, and acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .

-

Separation of Chemical Components from Essential Oils

- Essential oils (EOs) are vital secondary metabolites in plants. They have garnered substantial attention owing to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .

- High-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system, has emerged as a liquid–liquid chromatographic separation method renowned for its ability to handle substantial single injection volumes and the absence of irreversible adsorption .

- This technique has been widely employed in the isolation and refinement of natural products .

-

Electrochemical Conversions

- Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . It has good conductivity and environmentally friendly features, making it a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes, cascade radical cyclization of alkynes, cascade radical cyclization of alkenes, etc .

-

Gas Phase Behavior and Nanodroplets

- Acetonitrile in the gas phase is getting relevance as a model organic species for the photocatalytic oxidation processes due to both its molecular simplicity and its appearance in several civil and industrial wastes .

- A recently developed general purpose acetonitrile force field based on first-principles calculations has been applied to simulate acetonitrile in the gas phase at different temperatures and densities . These conditions range from nearly ideal to real gas phase behavior and condensation .

- The sample with the highest density (∼1.4 × 10 3 mol m −3) at the lowest temperature exhibits a massive aggregation where most of the acetonitrile (ACN) molecules in the simulation box form a big cluster . This strongly inhomogeneous distribution in the box can be considered a condensation in the gas phase under specific density- T conditions .

-

Hydrogen-Bonding Mediated Organocatalysis

- In this study, various reactions were conducted using green solvents or under solvent-free conditions, employing hydrogen bonding organocatalysis to advance more sustainable practices in chemical synthesis .

- The outcomes suggest that cyclopentyl methyl ether could potentially replace non-polar organic solvents such as hexane and toluene with comparable enantioselectivity and yields .

- Furthermore, pursuing solvent-free conditions, even without liquid substrates, might result in similar conversion rates with reduced catalyst loading . These findings highlight the potential of exploring solvent-free conditions when enantioselectivity is not of concern .

-

Photocatalytic Oxidation Processes

- Acetonitrile in the gas phase is getting relevance as a model organic species for the photocatalytic oxidation processes due to both its molecular simplicity and its appearance in several civil and industrial wastes .

- This implies the appearance of acetonitrile as an in-door air pollutant, which is sent out by polymeric materials, resins, and smoking tobacco .

- There is a raising interest in the gas phase chemistry involving microdroplets from both experimental and theoretical views, mainly centered in water, dealing with different reactivity and properties on water and in water .

Safety And Hazards

特性

IUPAC Name |

2-(2,3-dimethylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJWBJQJMILOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435939 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethylphenyl)acetonitrile | |

CAS RN |

76574-43-1 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

93245-98-8

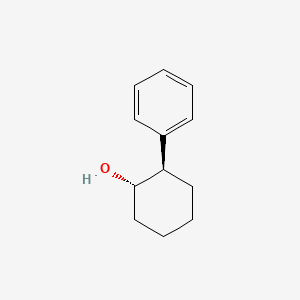

(1S,2R)-2-Phenylcyclohexanol

34281-92-0

![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)

![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)